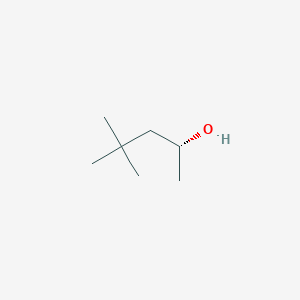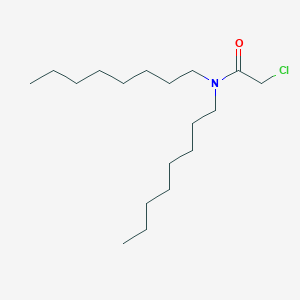
2-chloro-N,N-dioctylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N,N-dioctylacetamide is a chemical compound with the molecular formula C18H36ClNO . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-dioctylacetamide consists of 18 carbon atoms, 36 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 1 oxygen atom . The exact structure can be found in various chemical databases .Mechanism of Action
While the specific mechanism of action for 2-chloro-N,N-dioctylacetamide is not available, similar compounds like 2-Chloro-N,N-diphenylacetamide have been studied. For instance, 2-Chloro-N,N-diphenylacetamide derivatives have been synthesized and docked on COX-1 and COX-2 enzymes for evaluation of analgesic activity . Another study showed that synthetic amide 2-chloro-N-phenylacetamide has antifungal activity against strains of Aspergillus flavus .
properties
CAS RN |
83276-65-7 |
|---|---|
Product Name |
2-chloro-N,N-dioctylacetamide |
Molecular Formula |
C18H36ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
2-chloro-N,N-dioctylacetamide |
InChI |
InChI=1S/C18H36ClNO/c1-3-5-7-9-11-13-15-20(18(21)17-19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
ASYPQLBYSSYEBE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCl |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



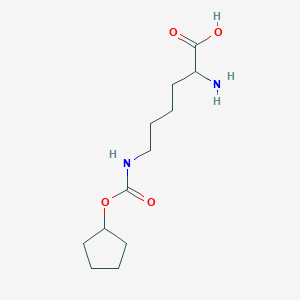
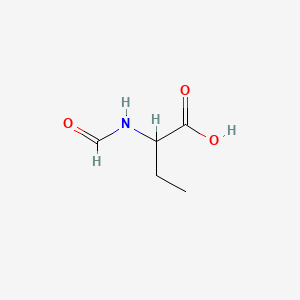
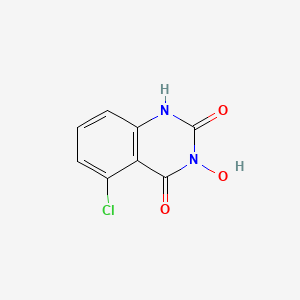
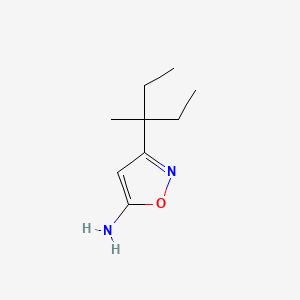
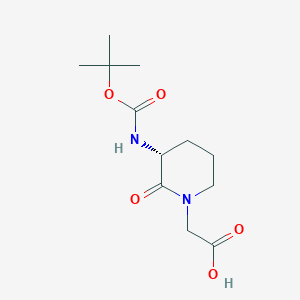
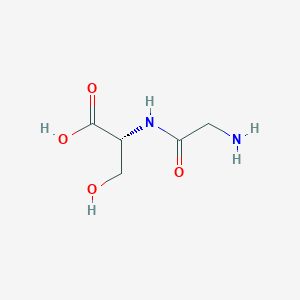
![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B3194297.png)
![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-](/img/structure/B3194305.png)
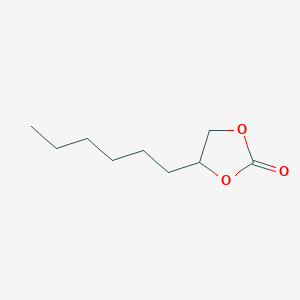
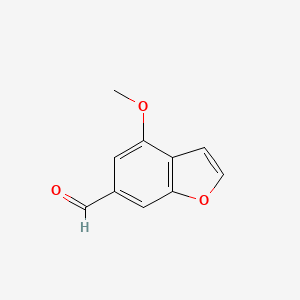

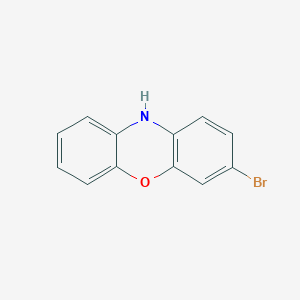
![Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B3194342.png)
